molecular formula C19H26N2O3 B4013744 N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4013744
M. Wt: 330.4 g/mol
InChI Key: MEPINXJXDBFTEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide often involves multi-step nucleophilic substitution reactions and ester hydrolysis, as seen in the synthesis of structurally similar compounds. For example, Zhou et al. (2021) established a rapid and high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product with high efficiency (Zhou et al., 2021).

Molecular Structure Analysis

The analysis of the molecular structure of compounds like N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be conducted through techniques such as X-ray crystallography and NMR spectroscopy. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, providing insight into the conformation and crystal structure of these compounds, which can be applied to understand the structure of N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives involve various transformations, such as Beckmann rearrangements or Michael addition reactions, which are crucial for modifying the structure and enhancing the compound's utility. Tolkunov et al. (2004) explored the anomalous Beckmann reaction in a series of oximes, leading to unexpected synthetic pathways and products, demonstrating the complex reactivity of such compounds (Tolkunov et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity of compounds similar to N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, are vital for their application in different domains. Yang et al. (1999) synthesized polyamides based on similar structures, providing insights into their solubility in polar organic solvents and thermal properties, which are essential for understanding the physical properties of N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (Yang et al., 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for the utility of N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Studies like those conducted by Al-Majid et al. (2019) on the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives offer valuable insights into the reactivity and functionalization possibilities of related compounds, shedding light on the chemical properties of N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (Al-Majid et al., 2019).

properties

IUPAC Name

N-cyclohexyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-24-17-10-8-16(9-11-17)21-13-14(12-18(21)22)19(23)20-15-6-4-3-5-7-15/h8-11,14-15H,2-7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPINXJXDBFTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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